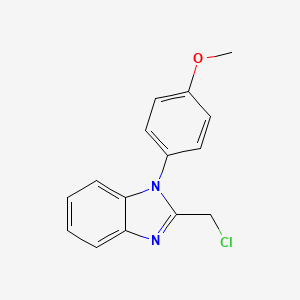

2-(chloromethyl)-1-(4-methoxyphenyl)-1H-benzimidazole

CAS No.: 869716-13-2

Cat. No.: VC8303364

Molecular Formula: C15H13ClN2O

Molecular Weight: 272.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 869716-13-2 |

|---|---|

| Molecular Formula | C15H13ClN2O |

| Molecular Weight | 272.73 g/mol |

| IUPAC Name | 2-(chloromethyl)-1-(4-methoxyphenyl)benzimidazole |

| Standard InChI | InChI=1S/C15H13ClN2O/c1-19-12-8-6-11(7-9-12)18-14-5-3-2-4-13(14)17-15(18)10-16/h2-9H,10H2,1H3 |

| Standard InChI Key | SKXZJZIJPDUSCB-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCl |

| Canonical SMILES | COC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₁₅H₁₃ClN₂O, yielding a molecular weight of 272.73 g/mol. Its structure integrates a benzimidazole core substituted at the 1-position with a 4-methoxyphenyl group and at the 2-position with a chloromethyl moiety .

Structural Analysis

-

Benzimidazole Core: The fused bicyclic system of benzene and imidazole provides a planar, aromatic framework conducive to π-π stacking interactions, a feature critical in drug-receptor binding .

-

4-Methoxyphenyl Substituent: The methoxy group at the para position enhances electron density, potentially improving solubility and modulating electronic interactions with biological targets .

-

Chloromethyl Group: The reactive chloromethyl moiety may serve as a synthetic handle for further derivatization or influence electrophilic reactivity in biological systems .

Synthesis and Manufacturing

Condensation and Alkylation

A two-step approach is hypothesized:

-

Formation of 1-(4-Methoxyphenyl)-1H-benzimidazole:

-

Chloromethylation:

Green Chemistry Considerations

Recent trends emphasize solvent-free or aqueous-phase reactions to minimize environmental impact. The use of DBSA and iodine in water for benzimidazole synthesis aligns with these principles, achieving yields >90% for related compounds .

Optimization Challenges

-

Regioselectivity: Ensuring substitution at the 2-position requires careful control of reaction kinetics and steric effects.

-

Stability of Chloromethyl Group: Hydrolytic sensitivity necessitates inert atmospheres and anhydrous conditions during synthesis .

Physicochemical Properties

Spectral Characterization

While experimental data for the target compound is limited, related benzimidazoles exhibit characteristic spectral profiles:

-

¹H NMR: Aromatic protons in the benzimidazole core resonate at δ 7.2–8.2 ppm, with methoxy protons at δ ~3.8 ppm .

-

FTIR: Stretching vibrations for C=N (1620–1600 cm⁻¹) and C-O (1250–1180 cm⁻¹) are typical .

Thermodynamic Properties

-

Melting Point: Predicted range: 180–200°C (based on analogues like 2-(4-methoxyphenyl)-1H-benzimidazole, mp 295.5°C ).

-

Lipophilicity: Calculated logP ≈ 3.2 (using ChemDraw), suggesting moderate membrane permeability .

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume